6-Iodo-pyridine-2-carboxylic acid methyl ester
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Overview
Description
6-Iodo-pyridine-2-carboxylic acid methyl ester is a halogenated heterocyclic compound with the molecular formula C7H6INO2 and a molecular weight of 263.03 g/mol . This compound is characterized by the presence of an iodine atom at the 6th position of the pyridine ring and a methyl ester group at the 2nd position. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 6-Iodo-pyridine-2-carboxylic acid methyl ester typically involves the iodination of pyridine-2-carboxylic acid methyl ester. One common method includes the reaction of pyridine-2-carboxylic acid methyl ester with iodine and a suitable oxidizing agent, such as potassium iodate (KIO3), in the presence of an acid catalyst . The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
6-Iodo-pyridine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For instance, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Esterification and Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid or can participate in esterification reactions to form other esters.
Scientific Research Applications
6-Iodo-pyridine-2-carboxylic acid methyl ester has several applications in scientific research:
Biology: The compound is used in the study of biological pathways and enzyme mechanisms, particularly those involving halogenated compounds.
Mechanism of Action
The mechanism of action of 6-Iodo-pyridine-2-carboxylic acid methyl ester depends on its specific applicationThe iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and selectivity towards molecular targets . The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
6-Iodo-pyridine-2-carboxylic acid methyl ester can be compared with other halogenated pyridine derivatives, such as:
2-Iodo-pyridine-3-carboxylic acid methyl ester: Similar structure but with the iodine atom at the 2nd position.
4-Iodo-pyridine-2-carboxylic acid methyl ester: Similar structure but with the iodine atom at the 4th position.
Picolinic acid methyl ester: Lacks the iodine atom but has a similar pyridine and ester structure.
The uniqueness of this compound lies in the specific positioning of the iodine atom, which influences its reactivity and applications in synthesis and research.
Properties
IUPAC Name |
methyl 6-iodopyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTYNFXCTKHUAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622638 |
Source
|
Record name | Methyl 6-iodopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849830-15-5 |
Source
|
Record name | Methyl 6-iodopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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